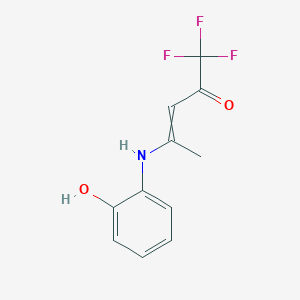

1,1,1-Trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one

Description

1,1,1-Trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one is a fluorinated Schiff base derivative characterized by a trifluoromethyl group at the C1 position, a pent-3-en-2-one backbone, and a 2-hydroxyanilino substituent at C3. This compound belongs to a class of enaminones, which are notable for their tautomeric properties and applications in coordination chemistry and materials science. The trifluoromethyl group introduces strong electron-withdrawing effects, which influence molecular planarity, hydrogen bonding, and reactivity compared to non-fluorinated analogs.

Key structural features include:

- Intramolecular hydrogen bonding: The 2-hydroxyanilino group facilitates N–H⋯O and O–H⋯O interactions, stabilizing enol tautomers and influencing crystal packing .

- Dihedral angles: In the non-fluorinated analog (Z)-4-(2-hydroxyanilino)pent-3-en-2-one, the dihedral angle between the aromatic ring and pentenone plane is 31.01°, indicating moderate non-planarity .

- Crystallographic data: The non-fluorinated compound crystallizes in the orthorhombic space group $ P21212_1 $, with unit cell parameters $ a = 8.7826(4) \, \text{Å}, b = 10.3999(5) \, \text{Å}, c = 11.1827(3) \, \text{Å} $, and forms chains via O–H⋯O hydrogen bonds .

Properties

IUPAC Name |

1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHESDHPBOHGDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation of β-Diketones with Amines

The most widely reported method involves reacting 1,1,1-trifluoro-2,4-pentanedione with 2-hydroxyaniline (o-aminophenol) under basic conditions. This approach mirrors the synthesis of related β-aminoenones, where the β-diketone undergoes deprotonation to form an enolate, which subsequently reacts with the amine nucleophile.

Procedure :

-

Reactants :

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv)

-

2-Hydroxyaniline (1.2 equiv)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent: Ethanol or toluene

-

-

Conditions :

-

Temperature: Reflux (70–80°C)

-

Duration: 6–12 hours

-

Workup: Acidification, extraction, and recrystallization

-

Mechanistic Insights :

The base deprotonates the β-diketone at the α-position, generating an enolate that attacks the amine’s nitrogen. Subsequent elimination of water yields the β-aminoenone. Intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen stabilizes the Z-configuration, as confirmed by X-ray crystallography.

Yield : 60–75% (dependent on base strength and solvent polarity).

Optimized Catalytic Methods

Inorganic Base-Mediated Synthesis

Recent advancements prioritize inorganic bases (e.g., NaOH, KOH) over traditional organic bases (e.g., NaOMe, NaOtBu) to enhance safety and scalability. A patent by CN117736077A demonstrates this approach for synthesizing analogous trifluoromethyl diketones.

Procedure :

-

Reactants :

-

Ethyl trifluoroacetate (precursor for 1,1,1-trifluoro-2,4-pentanedione)

-

Acetone

-

Aqueous NaOH/KOH (double-drop addition)

-

Solvent: Toluene with tetrabutylammonium bromide (TBAB)

-

-

Conditions :

-

Temperature: 25–40°C (mild conditions)

-

Duration: 4–6 hours

-

Workup: Distillation or chromatography

-

Advantages :

-

Safety : Avoids pyrophoric bases like NaH.

-

Cost : Uses inexpensive, readily available reagents.

Table 1 : Comparison of Base Catalysts in β-Aminoenone Synthesis

Structural and Spectroscopic Characterization

Key data for 1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one (derived from analogous compounds):

Table 2 : Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 12.71 (s, OH), δ 6.23 (s, vinyl H) | |

| ¹³C NMR | δ 193.9 (C=O), δ 151.4 (q, CF3) | |

| IR | 1670 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H/N-H) | |

| X-ray | Planar O=C-C-C-N motif, Z-configuration |

Challenges and Recommendations

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent and catalyst.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The trifluoromethyl group and hydroxyphenyl moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Non-Fluorinated Analog: (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one

Structural Differences :

- Lacks the trifluoromethyl group at C1.

- Hydrogen bonding : Forms N–H⋯O and O–H⋯O interactions, creating S(5) and S(6) ring motifs .

- Tautomerism: Exists predominantly in the enol form due to intramolecular hydrogen bonding .

- Applications : Exhibits antimicrobial and antifungal activities, serves as a corrosion inhibitor, and acts as a ligand for transition metals (e.g., Cu, Co) .

Key Data :

Fluorinated Analogs with Varied Substituents

A. 1,1,1-Trifluoro-4-(pyridin-2-ylamino)pent-3-en-2-one (CAS 234112-39-1)

- Substituent: Pyridinylamino group instead of hydroxyanilino.

- Properties : Molecular weight = 230.19 g/mol, density = 1.314 g/cm³, predicted boiling point = 253.8°C .

- Applications: Potential use in pharmaceuticals due to pyridine’s coordination capacity.

B. 1,1,1-Trifluoro-4-(isopropylamino)pent-3-en-2-one (CAS 127223-95-4)

- Substituent: Isopropylamino group.

- Properties : Molecular weight = 195.18 g/mol; stored at 2–8°C due to instability .

- Synthesis : Likely via nucleophilic substitution or condensation with isopropylamine.

C. 4-[3,5-di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one

- Substituent: 3,5-Bis(trifluoromethyl)anilino.

- Properties : Higher molecular weight (351.17 g/mol), increased electron-withdrawing effects due to dual CF₃ groups .

- Applications: Potential agrochemical or pharmaceutical intermediate .

Hydrogen Bonding and Crystallography :

- The trifluoro group reduces basicity of carbonyl oxygen, weakening N–H⋯O interactions compared to non-fluorinated analogs. However, stronger dipole-dipole interactions from CF₃ may enhance crystal packing stability .

Biological Activity

1,1,1-Trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one, also known as (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one, is a synthetic compound notable for its unique structural features, including trifluoromethyl and hydroxyaniline groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Molecular Structure

- Molecular Formula : CHFNO

- Molecular Weight : 245.20 g/mol

- CAS Number : 303986-90-5

Structural Features

The presence of both trifluoromethyl and hydroxyaniline moieties contributes to the compound's distinctive chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability, while the hydroxyaniline component may facilitate interactions with biological targets.

Antimicrobial Properties

Research indicates that 1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Evaluation Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC value of approximately 15 µM, suggesting significant potency in inhibiting cell proliferation.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

The biological activity of 1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to target enzymes or receptors involved in critical signaling pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes associated with cancer progression and bacterial resistance mechanisms. For instance, it may inhibit topoisomerases or kinases that are crucial for DNA replication and cellular signaling.

Synthesis and Characterization

The synthesis typically involves the reaction between 2-hydroxyaniline and a trifluoromethyl-containing precursor under basic conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Safety Profile

Preliminary toxicity studies indicate that 1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one exhibits low toxicity towards healthy cells at therapeutic concentrations. This safety profile enhances its potential for further development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one, and how can its purity be validated?

The synthesis of trifluoromethyl-containing enaminones often involves base-catalyzed aldol condensation or nucleophilic substitution. For example, analogous compounds like (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one are synthesized via aldol condensation between trifluoromethyl ketones and aromatic amines under basic conditions (e.g., NaOH or KOtBu) . Purity validation typically employs:

- HPLC with UV detection (λ = 254 nm) for quantifying impurities.

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity, with attention to coupling constants (e.g., JCF ~31 Hz for trifluoromethyl groups) .

- Mass spectrometry (EI/ESI) to verify molecular ion peaks (e.g., m/z = 267 for related derivatives) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and hydrogen-bonding networks. For example, the orthorhombic crystal system (space group P212121) of (Z)-4-(2-hydroxyanilino)pent-3-en-2-one reveals key parameters:

- Unit cell dimensions : a = 8.78 Å, b = 10.40 Å, c = 11.18 Å .

- Hydrogen bonding : N–H···O and O–H···O interactions stabilize the lattice .

Software like SHELXL refines thermal displacement parameters (Ueq) to <0.05 Ų for high-confidence models.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic systems?

The –CF3 group is strongly electron-withdrawing, polarizing the α,β-unsaturated ketone moiety and enhancing electrophilicity. This facilitates:

- Nucleophilic additions (e.g., amines or thiols) at the β-carbon.

- Conjugate reductions using NaBH4 or catalytic hydrogenation.

In gold-catalyzed reactions, –CF3 stabilizes transition states via inductive effects, as seen in fluoroarylation of gem-difluoroallenes . Kinetic studies (e.g., Eyring plots) can quantify activation parameters for such pathways.

Q. What strategies reconcile contradictory spectroscopic data for this compound?

Contradictions between NMR, IR, and MS data often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The enaminone may exist as keto-enol tautomers, detectable via variable-temperature NMR in DMSO-d6.

- Solvent-dependent shifts : Dielectric constants influence ¹⁹F NMR chemical shifts (Δδ ~2–5 ppm in CDCl3 vs. D2O).

- IR spectroscopy : Confirm carbonyl stretching (νC=O ~1657 cm⁻¹) and N–H bending (δ ~1534 cm⁻¹) to validate the enaminone core .

Biological and Mechanistic Studies

Q. How can this compound serve as a probe for enzyme inhibition studies?

The trifluoromethyl group enhances metabolic stability, while the hydroxyanilino moiety enables hydrogen bonding with active sites. Example applications:

- Kinase inhibition assays : Measure IC50 via fluorescence polarization (FP) or TR-FRET.

- Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with ATP-binding pockets.

Related analogs show π-π stacking with phenylalanine residues and halogen bonding with catalytic lysines .

Q. What analytical methods quantify its stability under physiological conditions?

- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma.

- Circular dichroism (CD) : Track conformational changes in phosphate-buffered saline (PBS, pH 7.4).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks, with sampling intervals to assess hydrolytic cleavage .

Methodological Recommendations

- Synthetic optimization : Use flow chemistry to enhance yield (>90%) and reduce reaction times .

- Crystallization : Employ slow evaporation from ethanol/water (1:1) to grow diffraction-quality crystals .

- Toxicity screening : Perform MTT assays on HEK-293 cells to establish LC50 before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.